3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core substituted with a trifluoromethyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring with a trifluoromethyl group can be synthesized using trifluoromethylation reactions.
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by reacting hydrazine derivatives with β-keto esters under acidic or basic conditions.
Coupling of the Pyridine and Pyrazolone Units: The final step involves coupling the pyridine intermediate with the pyrazolone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core.
Reduction: Reduction reactions can be performed on the pyridine ring or the pyrazolone core.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazolone core may yield corresponding pyrazolidinones, while nucleophilic substitution on the pyridine ring can introduce various functional groups .
Scientific Research Applications
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazolone core can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a ketone.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains a similar pyridine ring but with different substituents.
Uniqueness
The uniqueness of 3-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1H-pyrazol-5-one lies in its combination of a trifluoromethyl-substituted pyridine ring and a pyrazolone core. This combination imparts unique chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
132214-72-3 |
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Molecular Formula |
C10H8F3N3O |
Molecular Weight |
243.18 g/mol |
IUPAC Name |
5-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H8F3N3O/c1-6-4-9(17)16(15-6)8-3-2-7(5-14-8)10(11,12)13/h2-3,5H,4H2,1H3 |
InChI Key |
QFZNPPLSJURITG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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